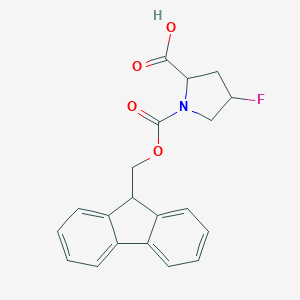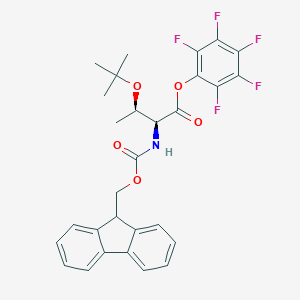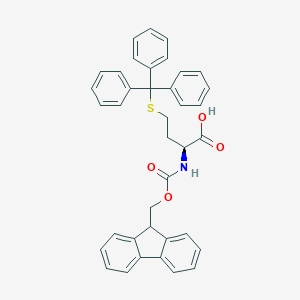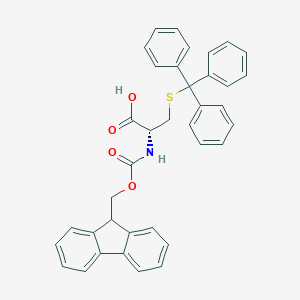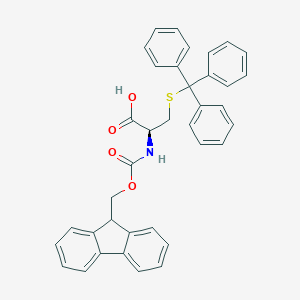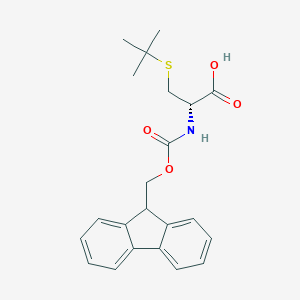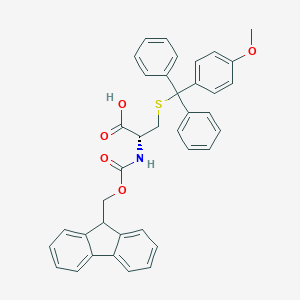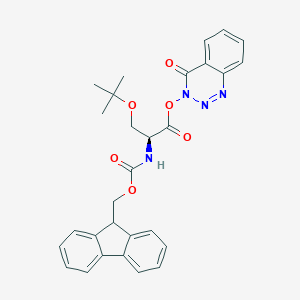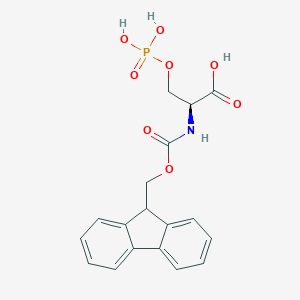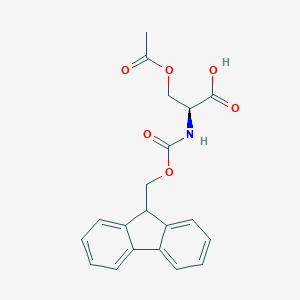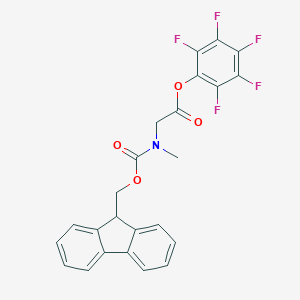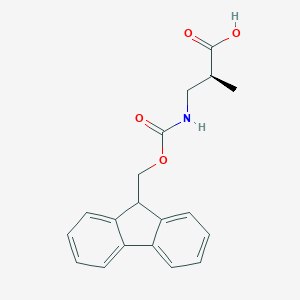
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid
Overview
Description
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid is a specialized compound used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and a tritylsulfanyl group. This compound is particularly useful in the synthesis of peptides due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of FMOC-MEHCYS(TRT)-OH is the cysteine thiol group in peptides and proteins . The compound is used as a protecting group for cysteine in peptide synthesis, enabling a vast array of peptide and protein chemistry .
Mode of Action
FMOC-MEHCYS(TRT)-OH acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions with the cysteine thiol group, allowing for the synthesis of complex disulfide-rich peptides and facilitating peptide/protein labelling in vitro and in vivo .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides and proteins . By protecting the cysteine thiol group, it enables the formation of complex disulfide-rich peptides and facilitates the semisynthesis of proteins .
Pharmacokinetics
It’s known that the compound is used in theFmoc/tBu solid-phase synthesis , a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The use of FMOC-MEHCYS(TRT)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides . These peptides have potential applications in various fields, including drug discovery, due to their ability to bind with high affinity to challenging protein targets .
Action Environment
The action of FMOC-MEHCYS(TRT)-OH can be influenced by various environmental factors. For instance, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks in peptide synthesis . Moreover, the conditions used for the deprotection of the cysteine protecting group can also impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Methylation: The protected amino group is then methylated to introduce the N-methyl group.
Tritylsulfanyl Introduction: The tritylsulfanyl group is introduced through a nucleophilic substitution reaction.
Butyric Acid Formation: The final step involves the formation of the butyric acid backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The tritylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Piperidine or hydrazine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as thiols or amines are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal of the Fmoc group.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for industrial applications.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(N-Fmoc-N-methyl-amino)-4-thiophenyl-butyric acid: Similar structure but with a thiophenyl group instead of a tritylsulfanyl group.
(S)-2-(N-Fmoc-N-methyl-amino)-4-benzylsulfanyl-butyric acid: Similar structure but with a benzylsulfanyl group.
Uniqueness
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid is unique due to the presence of the tritylsulfanyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in peptide synthesis and bioconjugation reactions.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDJDZSADBCCPL-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478579 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526210-71-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


